molecular formula C26H26N2O3 B14951020 N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide

N-(1-acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide

Cat. No.: B14951020
M. Wt: 414.5 g/mol
InChI Key: HXHUJYWBFHSGAR-UHFFFAOYSA-N
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Description

N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-methoxy-N-phenylbenzamide is a complex organic compound with the molecular formula C26H26N2O3. This compound is characterized by its unique structure, which includes a quinoline ring system, an acetyl group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-methoxy-N-phenylbenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product. Industrial production methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-methoxy-N-phenylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst, while reduction reactions may be carried out at room temperature under an inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives with fewer double bonds .

Scientific Research Applications

N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-methoxy-N-phenylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-methoxy-N-phenylbenzamide include:

Uniqueness

What sets N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-methoxy-N-phenylbenzamide apart from similar compounds is its specific combination of functional groups and its unique structural features. These characteristics contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-(1-acetyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-3-methoxy-N-phenylbenzamide

InChI

InChI=1S/C26H26N2O3/c1-18-16-25(23-14-7-8-15-24(23)27(18)19(2)29)28(21-11-5-4-6-12-21)26(30)20-10-9-13-22(17-20)31-3/h4-15,17-18,25H,16H2,1-3H3

InChI Key

HXHUJYWBFHSGAR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C)N(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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